

An In-Depth Technical Guide to N-hydroxy-6-fluoropyridine-2-carboxamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *6-Fluoro-N-hydroxypyridine-2-carboxamide*

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-hydroxy-6-fluoropyridine-2-carboxamide, a molecule of significant interest in medicinal chemistry and drug discovery. By integrating established chemical principles with contemporary research insights, this document serves as a vital resource for professionals engaged in the exploration and application of novel therapeutic agents. The structure of this guide is designed to logically flow from fundamental properties to practical applications, ensuring a thorough understanding of the compound's scientific context and potential.

Introduction: The Strategic Importance of Fluorinated Pyridine Hydroxamic Acids

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its metabolic stability and ability to engage in various biological interactions.^[1] The introduction of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacological properties,

including its lipophilicity, metabolic stability, and binding affinity to target proteins.[2] Concurrently, the hydroxamic acid moiety (-CONHOH) is a well-established zinc-binding group, crucial for the activity of many enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors.[3]

The convergence of these three structural features—a pyridine core, a fluorine substituent, and a hydroxamic acid functional group—in N-hydroxy-6-fluoropyridine-2-carboxamide suggests a molecule designed for specific and potent biological activity. This guide will delve into the synthesis, properties, and potential mechanisms of action of this compound, providing a foundation for its further investigation and development.

Physicochemical Properties and Structural Elucidation

The formal IUPAC name for the compound is N-hydroxy-6-fluoropyridine-2-carboxamide. This name is derived from its structure, which consists of a pyridine ring fluorinated at the 6-position and bearing a carboxamide group at the 2-position, with a hydroxyl group attached to the amide nitrogen.

While specific experimental data for this exact compound is not widely available in public literature, we can infer its properties based on related structures and general chemical principles.

Table 1: Predicted Physicochemical Properties of N-hydroxy-6-fluoropyridine-2-carboxamide

Property	Predicted Value/Characteristic	Rationale/Supporting Evidence
Molecular Formula	C ₆ H ₅ FN ₂ O ₂	Based on the chemical structure.
Molecular Weight	156.12 g/mol	Calculated from the molecular formula.
Appearance	White to off-white solid	Typical for small organic molecules of this class.
Solubility	Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous base.	The presence of polar functional groups (hydroxamic acid, pyridine nitrogen) suggests solubility in polar solvents. The acidic nature of the hydroxamic acid proton facilitates solubility in basic solutions.
Acidity (pKa)	Estimated to be in the range of 8-10	The hydroxamic acid proton is acidic. The exact pKa is influenced by the electron-withdrawing effects of the fluorinated pyridine ring.
Tautomerism	Exists in keto-enol tautomeric forms.	The hydroxamic acid moiety can exist in both a keto form (-C(=O)NHOH) and an enol (hydroxamic acid) form (-C(OH)=NOH).[4]

Structural Characterization:

Definitive characterization of N-hydroxy-6-fluoropyridine-2-carboxamide would rely on standard analytical techniques:

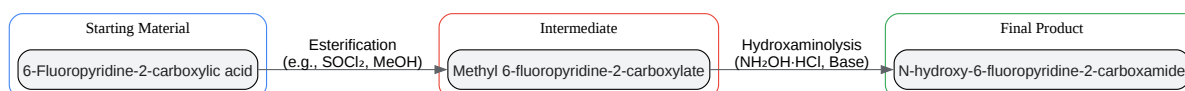
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR would show characteristic signals for the pyridine ring protons, with coupling patterns influenced by the substitution pattern. The N-OH proton would likely appear as a broad singlet.
- ^{13}C NMR would provide signals for the six carbon atoms of the pyridine ring and the carbonyl carbon.
- ^{19}F NMR would show a single resonance for the fluorine atom, with coupling to adjacent protons.[5]
- Mass Spectrometry (MS): Would confirm the molecular weight and provide fragmentation patterns useful for structural confirmation.
- Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C=O (carbonyl), N-H, and O-H stretching vibrations of the hydroxamic acid group.

Synthesis of N-hydroxy-6-fluoropyridine-2-carboxamide

The synthesis of N-hydroxy-6-fluoropyridine-2-carboxamide can be logically approached from its corresponding carboxylic acid or ester. The most direct and widely employed method for the synthesis of hydroxamic acids is the reaction of an activated carboxylic acid derivative with hydroxylamine.[2][6]

Proposed Synthetic Pathway:



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Caption: Proposed two-step synthesis of N-hydroxy-6-fluoropyridine-2-carboxamide.

Detailed Experimental Protocol (Proposed):

This protocol is based on established methods for the synthesis of analogous pyridine hydroxamic acids, such as N-hydroxypyridine-4-carboxamide.[7]

Step 1: Esterification of 6-Fluoropyridine-2-carboxylic acid

- **Reaction Setup:** To a solution of 6-fluoropyridine-2-carboxylic acid (1 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Isolation:** Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6-fluoropyridine-2-carboxylate.

Step 2: Synthesis of N-hydroxy-6-fluoropyridine-2-carboxamide

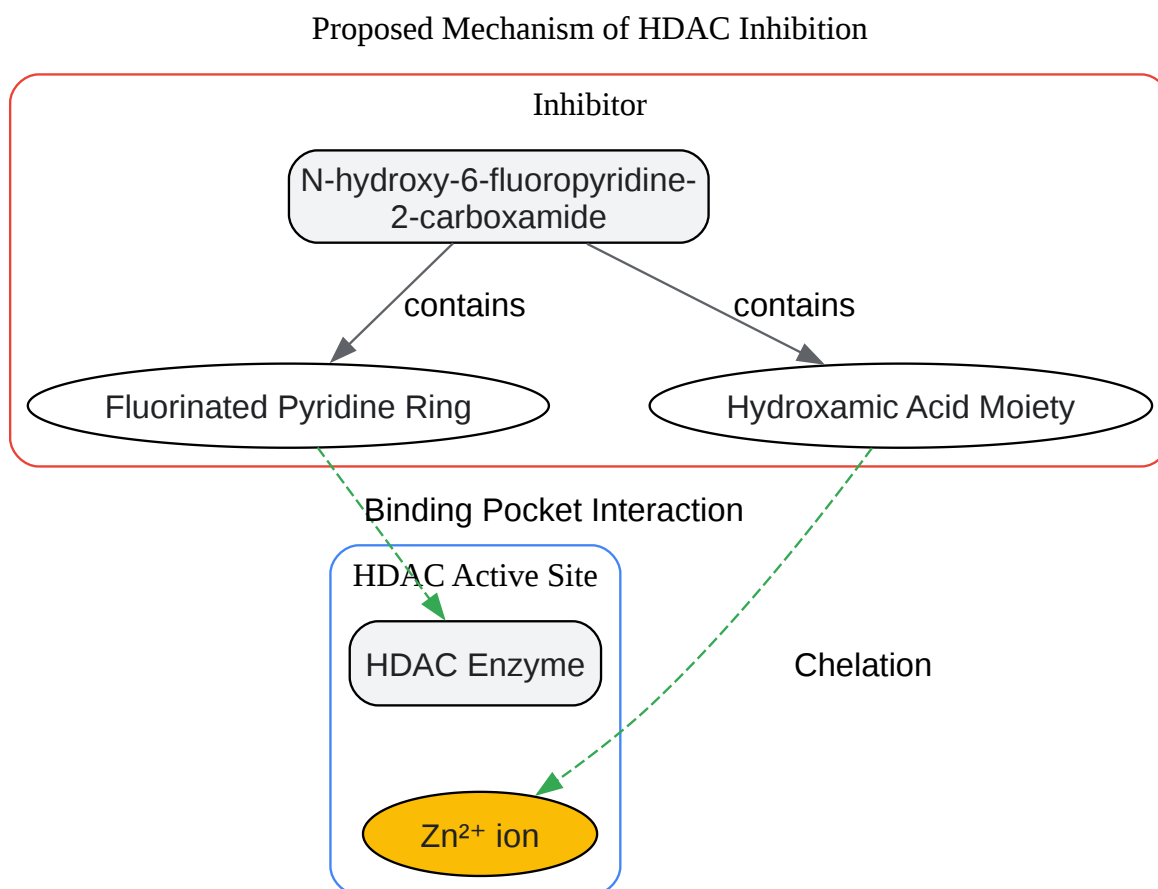
- **Reaction Setup:** Prepare a solution of hydroxylamine hydrochloride (3-4 equivalents) in methanol and add a solution of a base (e.g., sodium methoxide or potassium hydroxide) in methanol until the pH is basic.
- **Reaction Progression:** To this solution, add methyl 6-fluoropyridine-2-carboxylate (1 equivalent) and stir the mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.
- **Work-up and Isolation:** Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to obtain N-hydroxy-6-fluoropyridine-2-carboxamide. Further purification can be achieved by recrystallization.

Potential Mechanism of Action and Biological Applications

While specific biological data for N-hydroxy-6-fluoropyridine-2-carboxamide is not extensively documented, its structural motifs strongly suggest potential as an enzyme inhibitor, particularly targeting metalloenzymes.

Histone Deacetylase (HDAC) Inhibition

The hydroxamic acid group is a classic zinc-binding pharmacophore found in several clinically approved HDAC inhibitors.[3] HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their dysregulation is implicated in various cancers and other diseases.



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Caption: Proposed chelation of the active site zinc ion in HDACs.

The hydroxamic acid moiety of N-hydroxy-6-fluoropyridine-2-carboxamide can chelate the zinc ion in the active site of HDACs, thereby inhibiting their enzymatic activity. The fluorinated pyridine ring can engage in specific interactions with the amino acid residues lining the binding pocket, contributing to the inhibitor's potency and selectivity.

Other Potential Applications

The pyridine carboxamide scaffold is present in a variety of biologically active molecules, suggesting a broader therapeutic potential for N-hydroxy-6-fluoropyridine-2-carboxamide.

- **Anticancer Activity:** Beyond HDAC inhibition, related pyridine and quinolone carboxamide derivatives have demonstrated anticancer properties through various mechanisms, including inhibition of other kinases.[1][8][9]
- **Antifungal Activity:** Pyridine carboxamides have been investigated as potential antifungal agents, with some derivatives showing inhibitory activity against enzymes like succinate dehydrogenase.[10]
- **Neuroprotective Agents:** Certain pyridine carboxamide derivatives have been explored as modulators of enzymes implicated in neurodegenerative diseases, such as γ -secretase.[11]

Experimental Protocols for Biological Evaluation

To assess the biological activity of N-hydroxy-6-fluoropyridine-2-carboxamide, a series of in vitro assays can be employed.

HDAC Inhibition Assay

A common method to evaluate HDAC inhibitory activity is a fluorometric assay.

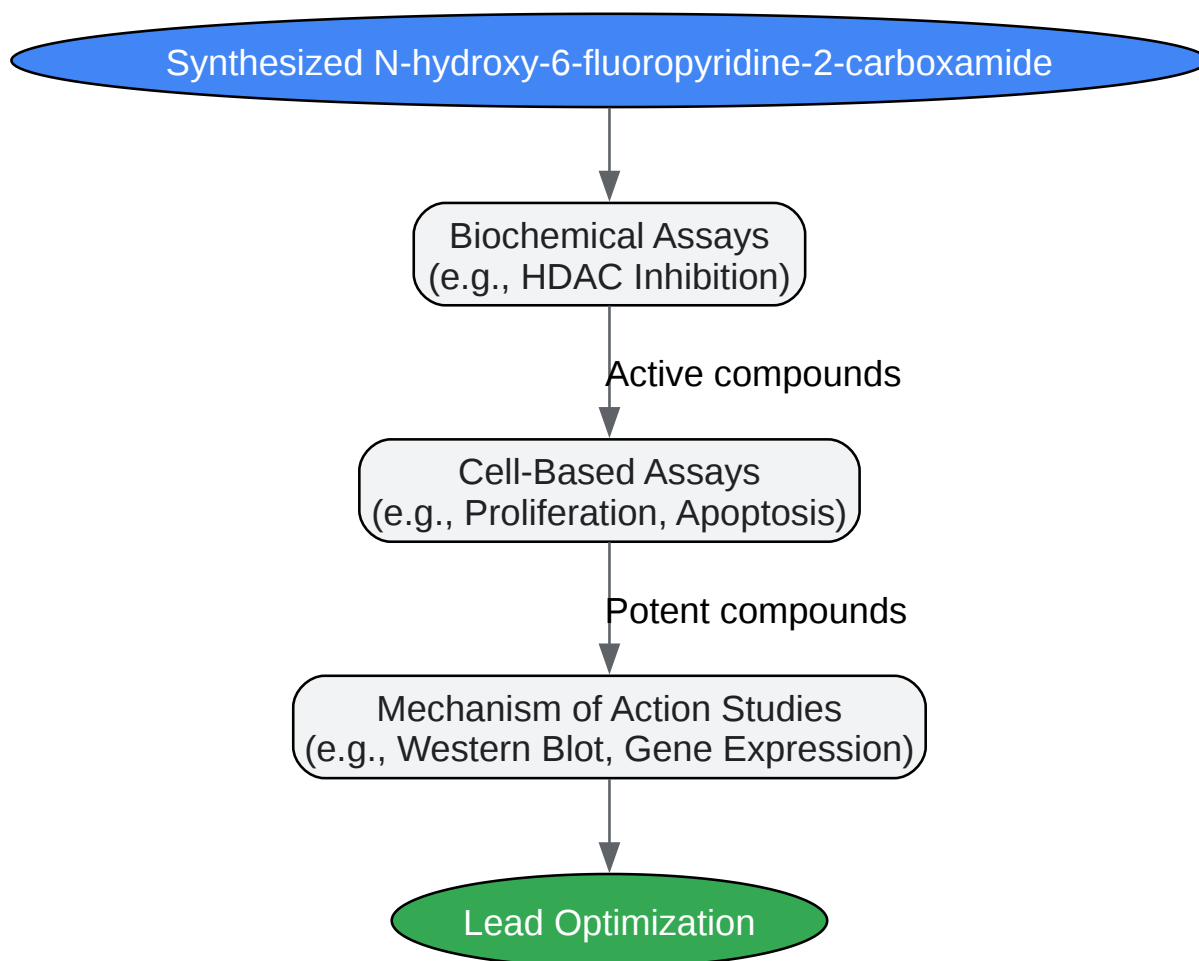
- **Principle:** A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC enzyme. Deacetylation by the enzyme allows a developer to generate a fluorescent signal. The presence of an inhibitor reduces the signal.
- **Procedure:** a. Prepare a dilution series of N-hydroxy-6-fluoropyridine-2-carboxamide. b. In a microplate, incubate the compound with the HDAC enzyme and the fluorogenic substrate. c. After a set incubation period, add the developer solution. d. Measure the fluorescence

intensity using a plate reader. e. Calculate the IC_{50} value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.^[12]

Cell-Based Proliferation Assay

To determine the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

- Principle: Assays like the MTT or CellTiter-Glo® assay measure cell viability.
- Procedure: a. Seed cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a dilution series of N-hydroxy-6-fluoropyridine-2-carboxamide for a specified period (e.g., 72 hours). c. Add the assay reagent (e.g., MTT or CellTiter-Glo®). d. Measure the absorbance or luminescence, which correlates with the number of viable cells. e. Calculate the GI_{50} (concentration for 50% growth inhibition) or IC_{50} (concentration for 50% inhibition of viability).



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Caption: General workflow for the biological evaluation of the compound.

Conclusion and Future Directions

N-hydroxy-6-fluoropyridine-2-carboxamide is a molecule of considerable interest due to its strategic combination of a fluorinated pyridine scaffold and a hydroxamic acid functional group. While specific experimental data remains to be broadly published, its structure strongly suggests potential as a potent enzyme inhibitor, particularly for metalloenzymes like HDACs. The proposed synthetic route is robust and based on well-established chemical transformations.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activity against a panel of relevant targets. Elucidating its specific mechanism of action and exploring its efficacy in cellular and in vivo models will be crucial steps in unlocking its therapeutic potential. This guide provides the foundational knowledge and experimental framework to embark on such investigations.

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